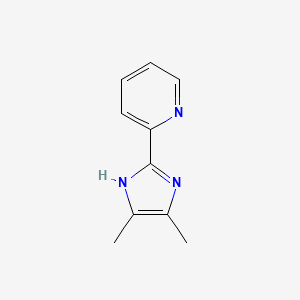![molecular formula C11H9N3 B12824387 11H-[1,3]diazepino[1,2-a]benzimidazole CAS No. 36579-72-3](/img/structure/B12824387.png)
11H-[1,3]diazepino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine is a heterocyclic compound that features a fused ring system combining benzene, imidazole, and diazepine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of benzaldehyde, ethyl acetoacetate, and 2-aminobenzimidazole can be heated in the presence of a catalyst such as Brønsted acidic ionic liquid . The reaction proceeds smoothly under solvent-free conditions, providing the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and recyclable catalysts to enhance efficiency and reduce waste. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
- Benzo[4,5]imidazo[1,2-a]pyrimidine
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
- Imidazo[2,1-b]thiazole
Uniqueness: 1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine is unique due to its specific ring fusion and the presence of both imidazole and diazepine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
36579-72-3 |
|---|---|
Fórmula molecular |
C11H9N3 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
1H-[1,3]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-8H,(H,12,13) |
Clave InChI |
RDEVLHBTYUNHCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)

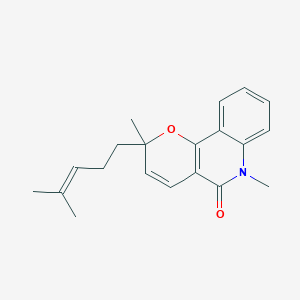

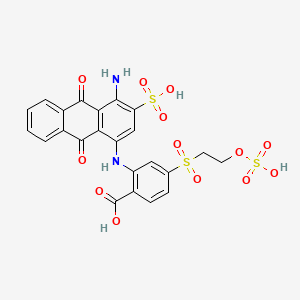

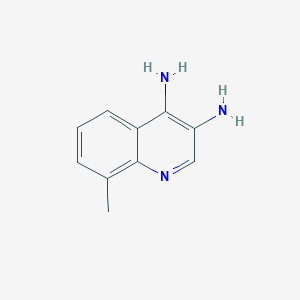
![3-Bromo-[1,1'-biphenyl]-2-amine](/img/structure/B12824362.png)
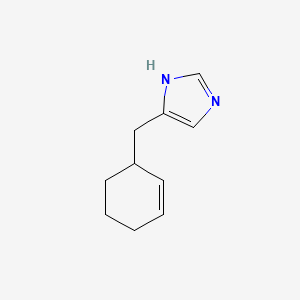

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine](/img/structure/B12824379.png)
![5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one](/img/structure/B12824396.png)
